molecular formula C5H3FN4 B8581486 3-Amino-6-fluoro-2-pyrazine-carbonitrile

3-Amino-6-fluoro-2-pyrazine-carbonitrile

Cat. No. B8581486
M. Wt: 138.10 g/mol
InChI Key: UBOXQXCNYIHLBN-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-pyrazine-carbonitrile is a useful research compound. Its molecular formula is C5H3FN4 and its molecular weight is 138.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-6-fluoro-2-pyrazine-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-6-fluoro-2-pyrazine-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-6-fluoro-2-pyrazine-carbonitrile

Molecular Formula

C5H3FN4

Molecular Weight

138.10 g/mol

IUPAC Name

3-amino-6-fluoropyrazine-2-carbonitrile

InChI

InChI=1S/C5H3FN4/c6-4-2-9-5(8)3(1-7)10-4/h2H,(H2,8,9)

InChI Key

UBOXQXCNYIHLBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)N)C#N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 15 mL of acetonitrile was dissolved 0.3 g of 3-amino-2-pyrazinecarbonitrile. While cooling the solution with ice, 10% fluorine gas (a fluorine gas diluted with nitrogen gas) was introduced into the solution at a rate of 45 mL per minute for a period of 20 minutes. Then, while elevating the temperature from the ice-cooled temperature to room temperature, nitrogen gas was introduced for one hour. The reaction mixture was concentrated under reduced pressure, and the oily product thus obtained was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=3:1] to obtain 0.01 g of 3-amino-6-fluoro-2-pyrazinecarbonitrile as a yellow-colored solid product.
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ice
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0.3 g
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15 mL
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Synthesis routes and methods II

Procedure details

In 5.0 mL of methanol was dissolved 0.24 g of 3-azido-6-fluoro-2-pyrazinecarbonitrile. After adding 0.075 g of lead-poisoned palladium-calcium carbonate at room temperature, hydrogen gas was introduced into the mixture at room temperature under a pressure of 1 atmosphere until the mixture became showing no further adsorption of hydrogen. After filtering off the insoluble matter from the reaction mixture, the filtrate was concentrated under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent: chloroform] to obtain 0.078 g of 3-amino-6-fluoro-2-pyrazinecarbonitrile as a yellow-colored solid product.
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3-azido-6-fluoro-2-pyrazinecarbonitrile
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0.24 g
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5 mL
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0.075 g
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Synthesis routes and methods III

Procedure details

In a mixture of 1.5 mL of 25% aqueous ammonia and 500 mL of dioxane was dissolved 1.0 g of 3,6-difluoro-2-pyrazinecarbonitrile. The solution thus obtained was stirred at room temperature for 6 hours. Then, 20 mL of water was added to the reaction mixture and stirred for 20 minutes while cooling the mixture with ice. The deposited material was collected by filtration, washed successively with 5 mL of cold water and 5 mL of ethanol to obtain 0.84 g of 3-amino-6-fluoro-2-pyrazine-carbonitrile as a light yellow-colored solid product.
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1 g
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20 mL
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1.5 mL
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500 mL
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Synthesis routes and methods IV

Procedure details

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